molecular formula C22H25N5O3S B11672308 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-hydroxyphenyl)propylidene]acetohydrazide

2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-hydroxyphenyl)propylidene]acetohydrazide

Cat. No.: B11672308
M. Wt: 439.5 g/mol
InChI Key: SXXHCSBESPVDFL-FCDQGJHFSA-N
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Description

2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(4-hydroxyphenyl)propylidene]acetohydrazide is a complex organic compound that features a triazole ring, a methoxyphenyl group, and a hydrazide moiety

Preparation Methods

The synthesis of 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(4-hydroxyphenyl)propylidene]acetohydrazide typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the formation of the triazole ring, followed by the introduction of the methoxyphenyl group and the hydrazide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and other advanced techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The hydrazide moiety can be reduced to form hydrazines.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(4-hydroxyphenyl)propylidene]acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and hydrazide moiety play crucial roles in binding to these targets, modulating their activity, and triggering downstream effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds include other triazole derivatives and hydrazides, such as:

  • 4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
  • N’-[(1E)-1-(4-hydroxyphenyl)propylidene]acetohydrazide Compared to these compounds, 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(4-hydroxyphenyl)propylidene]acetohydrazide offers unique structural features that may enhance its binding affinity and specificity for certain targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C22H25N5O3S

Molecular Weight

439.5 g/mol

IUPAC Name

2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-(4-hydroxyphenyl)propylideneamino]acetamide

InChI

InChI=1S/C22H25N5O3S/c1-4-19(15-6-10-17(28)11-7-15)23-24-20(29)14-31-22-26-25-21(27(22)5-2)16-8-12-18(30-3)13-9-16/h6-13,28H,4-5,14H2,1-3H3,(H,24,29)/b23-19+

InChI Key

SXXHCSBESPVDFL-FCDQGJHFSA-N

Isomeric SMILES

CC/C(=N\NC(=O)CSC1=NN=C(N1CC)C2=CC=C(C=C2)OC)/C3=CC=C(C=C3)O

Canonical SMILES

CCC(=NNC(=O)CSC1=NN=C(N1CC)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)O

Origin of Product

United States

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